1-Chloro-2-ethynyl-3-methoxybenzene
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Overview
Description
1-Chloro-2-ethynyl-3-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzene derivatives such as 1-chloro-2-ethynylbenzene and 3-methoxybenzene.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Addition Reactions: Catalysts such as palladium or platinum in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Addition: Formation of alkenes or alkanes from the ethynyl group.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-2-ethynyl-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-3-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, forming intermediates that undergo further reactions.
Nucleophilic Attack: The chlorine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Addition Reactions: The ethynyl group can participate in addition reactions, altering the electronic structure of the molecule.
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxybenzene: Lacks the chlorine and ethynyl groups, resulting in distinct chemical properties.
1-Chloro-3-methoxybenzene:
Properties
Molecular Formula |
C9H7ClO |
---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-3-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |
InChI Key |
AFOPHBAYBPELSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C#C |
Origin of Product |
United States |
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